4-oxonon-2-enoic Acid
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Overview
Description
4-oxonon-2-enoic acid, also known as (E)-4-oxonon-2-enoic acid, is a fatty acid with the molecular formula C9H14O3. It is characterized by the presence of a keto group at the fourth position and a double bond between the second and third carbon atoms. This compound is notable for its biological activity, particularly its antibacterial properties .
Preparation Methods
4-oxonon-2-enoic acid can be synthesized using various methods. One common synthetic route involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the Wittig reaction is employed to synthesize (E)-4-oxonon-2-enoic acid in a single step . The reaction conditions typically involve the use of phosphorane and other reagents under controlled temperatures and pressures .
Chemical Reactions Analysis
4-oxonon-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield α,β-unsaturated compounds .
Scientific Research Applications
4-oxonon-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as Kynurenine-3-hydroxylase, which is involved in the metabolism of kynurenine . This inhibition can lead to the prevention or treatment of neurodegenerative diseases. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-oxonon-2-enoic acid can be compared with other similar compounds, such as:
4-phenyl-4-oxobut-2-enoic acid:
Macrosphelide B: Another compound with the 4-oxo-2-enoic acid unit, known for its biological activity.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
InChI Key |
QHYBPAALYZNWPK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)O |
Synonyms |
4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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